molecular formula C20H22N2OS2 B15033679 (5Z)-3-cyclohexyl-5-(1-ethylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-cyclohexyl-5-(1-ethylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15033679
M. Wt: 370.5 g/mol
InChI Key: QSAOJMBUFPYATO-ZCXUNETKSA-N
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Description

3-CYCLOHEXYL-5-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines a cyclohexyl group, a quinoline derivative, and a thiazolidinone moiety

Preparation Methods

The synthesis of 3-CYCLOHEXYL-5-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the thiazolidinone ring system, which is a key feature of the compound. Industrial production methods may involve similar reaction conditions but optimized for large-scale synthesis to ensure high yield and purity.

Chemical Reactions Analysis

3-CYCLOHEXYL-5-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but often involve modifications to the thiazolidinone ring or the quinoline moiety .

Scientific Research Applications

This compound has several scientific research applications. In medicinal chemistry, it is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation. In materials science, it is explored for its potential use in the development of organic semiconductors and other advanced materials. Additionally, its unique structure makes it a valuable compound for studying the relationship between molecular structure and biological activity .

Mechanism of Action

The mechanism of action of 3-CYCLOHEXYL-5-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action can include inhibition of cell signaling pathways that are crucial for cancer cell survival and proliferation .

Comparison with Similar Compounds

Similar compounds to 3-CYCLOHEXYL-5-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE include other thiazolidinone derivatives and quinoline-based compounds. These compounds share structural similarities but may differ in their biological activity and chemical properties. For example, other thiazolidinone derivatives may have different substituents on the thiazolidinone ring, leading to variations in their pharmacological profiles .

Properties

Molecular Formula

C20H22N2OS2

Molecular Weight

370.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-(1-ethylquinolin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H22N2OS2/c1-2-21-16-11-7-6-8-14(16)12-13-17(21)18-19(23)22(20(24)25-18)15-9-4-3-5-10-15/h6-8,11-13,15H,2-5,9-10H2,1H3/b18-17-

InChI Key

QSAOJMBUFPYATO-ZCXUNETKSA-N

Isomeric SMILES

CCN1/C(=C\2/C(=O)N(C(=S)S2)C3CCCCC3)/C=CC4=CC=CC=C41

Canonical SMILES

CCN1C(=C2C(=O)N(C(=S)S2)C3CCCCC3)C=CC4=CC=CC=C41

Origin of Product

United States

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